molecular formula C23H22ClNOS B11107906 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-[4-(propan-2-yl)phenyl]benzamide

4-{[(4-chlorophenyl)sulfanyl]methyl}-N-[4-(propan-2-yl)phenyl]benzamide

Cat. No.: B11107906
M. Wt: 395.9 g/mol
InChI Key: SZCCPUAXTYMJDI-UHFFFAOYSA-N
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Description

4-{[(4-Chlorophenyl)sulfanyl]methyl}-N-(4-isopropylphenyl)benzamide is an organic compound that features a benzamide core with a 4-chlorophenylsulfanyl group and an isopropylphenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(4-isopropylphenyl)benzamide typically involves the following steps:

    Formation of the Sulfanyl Intermediate: The initial step involves the reaction of 4-chlorobenzenethiol with a suitable alkylating agent to form the 4-chlorophenylsulfanyl intermediate.

    Coupling with Benzamide: The intermediate is then coupled with 4-isopropylbenzamide under appropriate conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Chlorophenyl)sulfanyl]methyl}-N-(4-isopropylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified benzamide derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-{[(4-Chlorophenyl)sulfanyl]methyl}-N-(4-isopropylphenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(4-isopropylphenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-{[(4-Chlorophenyl)sulfanyl]methyl}benzamide: A structurally similar compound with a different substituent on the benzamide core.

    N-{4-[(4-Chlorophenyl)sulfonyl]benzoyl}-L-valine: Another related compound with a sulfonyl group instead of a sulfanyl group.

Uniqueness

4-{[(4-Chlorophenyl)sulfanyl]methyl}-N-(4-isopropylphenyl)benzamide is unique due to the presence of both the 4-chlorophenylsulfanyl and 4-isopropylphenyl groups, which confer specific chemical and biological properties that are distinct from other similar compounds.

Properties

Molecular Formula

C23H22ClNOS

Molecular Weight

395.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]-N-(4-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C23H22ClNOS/c1-16(2)18-7-11-21(12-8-18)25-23(26)19-5-3-17(4-6-19)15-27-22-13-9-20(24)10-14-22/h3-14,16H,15H2,1-2H3,(H,25,26)

InChI Key

SZCCPUAXTYMJDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl

Origin of Product

United States

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